molecular formula C15H22ClN3O2S B13958262 2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13958262
M. Wt: 343.9 g/mol
InChI Key: SXNWVQFYROFYFI-UHFFFAOYSA-N
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Description

2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a specialized chemical building block of high value in the field of targeted protein degradation (TPD) , particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional compound serves as a critical linker, where the piperidine moiety, protected by a tert-butyloxycarbonyl (Boc) group, provides a spatially defined and rigid structure that connects a protein-binding ligand to an E3 ubiquitin ligase recruiter. The 5-chloro-pyrimidine group acts as a versatile synthetic handle; the chlorine atom is amenable to nucleophilic aromatic substitution, allowing for further functionalization to attach various ligands, often targeting kinases or other proteins of interest. The primary research application of this compound is in the rational design and construction of novel PROTAC molecules . These chimeric molecules facilitate the ubiquitination and subsequent proteasomal degradation of specific disease-causing proteins, a modality that has revolutionized drug discovery for previously "undruggable" targets. Researchers utilize this linker to investigate the structure-activity relationships (SAR) of PROTACs, optimizing the linker's length and composition to enhance degradation efficiency and selectivity. Its utility extends to chemical biology probes for studying cellular pathways and validating novel therapeutic targets.

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 2-[(5-chloropyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-7-5-4-6-12(19)10-22-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3

InChI Key

SXNWVQFYROFYFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine

Piperidine is protected at the nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Reagents : Piperidine, Boc₂O, triethylamine (TEA), tetrahydrofuran (THF).
Conditions : 0°C to room temperature, 12–24 h.
Outcome : Piperidine-1-carboxylic acid tert-butyl ester (yield: ~90%).

Introduction of Chloromethyl Group

The Boc-protected piperidine undergoes chloromethylation:
Reagents : Paraformaldehyde, thionyl chloride (SOCl₂).
Conditions : Reflux in dichloromethane (DCM), 6–8 h.
Outcome : 2-(Chloromethyl)-piperidine-1-carboxylic acid tert-butyl ester.

Thiol Coupling with 5-Chloro-pyrimidin-2-thiol

The chloromethyl intermediate reacts with 5-chloro-pyrimidin-2-thiol via nucleophilic substitution:
Reagents : 5-Chloro-pyrimidin-2-thiol, sodium hydride (NaH), dimethylformamide (DMF).
Conditions : 0°C to room temperature, 4–6 h.
Outcome : Target compound (yield: ~75%).

Optimization and Characterization

Reaction Conditions

  • Solvent : DMF or ethanol.
  • Base : Sodium ethoxide or TEA.
  • Temperature : Reflux (80–100°C) for complete conversion.

Purification and Analysis

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization :
    • ¹H NMR : Peaks at δ 1.42 (s, 9H, Boc), 3.40–3.60 (m, 4H, piperidine), 4.15 (s, 2H, SCH₂), 8.52 (s, 1H, pyrimidine).
    • MS (ESI) : m/z 343.9 [M+H]⁺.

Comparative Data Table

Step Reagents Conditions Key Intermediate
Boc Protection Boc₂O, TEA, THF 0°C → RT, 12–24 h Piperidine-1-carboxylic acid tert-butyl ester
Chloromethylation Paraformaldehyde, SOCl₂, DCM Reflux, 6–8 h 2-(Chloromethyl)-piperidine-1-carboxylic acid tert-butyl ester
Thiol Coupling 5-Chloro-pyrimidin-2-thiol, NaH, DMF 0°C → RT, 4–6 h Target compound

Challenges and Solutions

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Variations

The compound is differentiated from analogs by three primary features:

Pyrimidine Substitution Pattern : The 5-chloro group on the pyrimidine ring contrasts with compounds like 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, which has a 4-chloro and 5-methyl substitution .

Linker Chemistry : The sulfanylmethyl (-S-CH₂-) group differs from oxymethyl (-O-CH₂-) linkers, as seen in 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1261236-03-6) .

Piperidine Positioning : The sulfanylmethyl group is attached to the piperidine at position 2 (vs. position 3 in other analogs), altering steric and electronic profiles.

Comparative Data Table

Compound Name Pyrimidine Substituents Linker Type Piperidine Position Molecular Weight Molecular Formula
Target Compound 5-Chloro Sulfanylmethyl 2 ~357* C₁₆H₂₄ClN₃O₂S*
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Chloro, 5-methyl Sulfanylmethyl 3 357.9 C₁₆H₂₄ClN₃O₂S
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 5-Chloro Oxymethyl 3 327.81 C₁₅H₂₂ClN₃O₃
[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-ol 4-Chloro, 6-methyl Direct bond 1 Not provided C₁₀H₁₄ClN₃O

*Inferred from structurally closest analogs.

Research Findings and Implications

The 5-chloro substituent on pyrimidine is electron-withdrawing, which could modulate aromatic ring electrophilicity and interaction with biological targets.

Biological Activity: While direct pharmacological data for the target compound are absent, related piperidine-pyrimidine hybrids are explored as kinase inhibitors or protease modulators. For example, compounds like 4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester () demonstrate complex substitution patterns aimed at optimizing target binding .

Synthetic Utility :

  • The Boc-protected piperidine moiety facilitates selective deprotection during multi-step syntheses, a feature shared across analogs .

Limitations and Knowledge Gaps

  • Physical Properties : Critical data (e.g., solubility, melting point) for the target compound are unavailable, hindering direct comparisons with analogs like the 327.81 g/mol oxymethyl derivative .
  • Biological Data: No evidence explicitly addresses the target compound’s efficacy or toxicity, necessitating further experimental validation.

Biological Activity

2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine core, which is a common motif in various pharmacologically active substances. The presence of a chloro-pyrimidine moiety and a tert-butyl ester group contributes to its unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in signaling pathways related to cancer and other diseases. For instance, compounds with similar structures have been shown to inhibit the activity of ERK5, a kinase implicated in cellular processes such as proliferation, survival, and migration . Inhibition of ERK5 can lead to reduced cancer cell invasion and metastasis, making it a target for cancer therapeutics.

Pharmacological Profile

Recent studies have explored the pharmacokinetics and dynamics of related compounds, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For example, one study indicated that modifications to the piperidine structure can enhance potency while maintaining favorable ADME characteristics .

Case Studies

  • Inhibition of GSK-3β : A study on derivatives related to this compound demonstrated significant inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways associated with mood disorders and cancer . The inhibition was observed in vitro with IC50 values ranging from 4 to 680 nM.
  • ERK5 Kinase Inhibition : Another case study highlighted the development of selective ERK5 inhibitors derived from similar scaffolds. These inhibitors showed promising results in reducing ERK5 activity in cellular assays, suggesting potential therapeutic applications for conditions such as cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperidine ring or the pyrimidine moiety can significantly influence potency and selectivity against target kinases. For instance, introducing hydrophobic groups or altering nitrogen substituents has been shown to improve binding affinity and selectivity .

Table 1: Summary of Biological Activities

Compound NameTarget KinaseIC50 (nM)Comments
2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterERK5TBDPotential anti-cancer activity
Related Compound AGSK-3β4 - 680Implicated in mood disorders
Related Compound BERK5TBDSelective inhibitor with favorable ADME

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)TBD
Volume of Distribution (Vd)TBD
Half-life (t1/2)TBD
Bioavailability (F)TBD

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